Butanoic acid, 4,4-bis(diethoxyphosphinyl)-
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Overview
Description
Butanoic acid, 4,4-bis(diethoxyphosphinyl)- is a chemical compound with the molecular formula C12H26O8P2 It is known for its unique structure, which includes two diethoxyphosphinyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4,4-bis(diethoxyphosphinyl)- typically involves the reaction of butanoic acid derivatives with diethoxyphosphinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of Butanoic acid, 4,4-bis(diethoxyphosphinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4,4-bis(diethoxyphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphinyl groups to phosphine oxides.
Substitution: The diethoxyphosphinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 4,4-bis(diethoxyphosphinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanoic acid, 4,4-bis(diethoxyphosphinyl)- involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphinyl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-amino-4-oxo-2(or 3)-sulfo-,N-(C16-C18 (even numbered), C18 unsaturated alkyl)), disodium salts
- Butanoic acid, 4,4-bis(diethoxyphosphinyl)-
Uniqueness
Butanoic acid, 4,4-bis(diethoxyphosphinyl)- is unique due to its dual diethoxyphosphinyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4,4-bis(diethoxyphosphoryl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O8P2/c1-5-17-21(15,18-6-2)12(10-9-11(13)14)22(16,19-7-3)20-8-4/h12H,5-10H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFLOZIKDSCHEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O8P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569353 |
Source
|
Record name | 4,4-Bis(diethoxyphosphoryl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136496-88-3 |
Source
|
Record name | 4,4-Bis(diethoxyphosphoryl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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